molecular formula C6H4BBrCl2 B14009121 (4-Bromophenyl)(dichloro)borane CAS No. 4250-49-1

(4-Bromophenyl)(dichloro)borane

Cat. No.: B14009121
CAS No.: 4250-49-1
M. Wt: 237.72 g/mol
InChI Key: HWXPKMJHFMZILM-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(dichloro)borane is an organoboron compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a boron atom with two chlorine atoms. This compound is of significant interest in organic synthesis and catalysis due to its unique reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)(dichloro)borane can be synthesized through the reaction of 4-bromophenylmagnesium bromide with boron trichloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:

4-Bromophenylmagnesium bromide+Boron trichlorideThis compound\text{4-Bromophenylmagnesium bromide} + \text{Boron trichloride} \rightarrow \text{this compound} 4-Bromophenylmagnesium bromide+Boron trichloride→this compound

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Hydrolysis and Borinic Acid Formation

(4-Bromophenyl)(dichloro)borane undergoes hydrolysis under aqueous conditions to form (4-bromophenyl)borinic acid (Fig. 1 ). This reaction proceeds via sequential substitution of chlorine atoms with hydroxyl groups:
B C6H4Br Cl2+2H2OB C6H4Br OH 2+2HCl\text{B C}_6\text{H}_4\text{Br Cl}_2+2\text{H}_2\text{O}\rightarrow \text{B C}_6\text{H}_4\text{Br OH }_2+2\text{HCl}
The reaction is highly sensitive to moisture, requiring anhydrous conditions during handling .

Key Data:

SubstrateProductConditionsYieldReference
(4-BrC₆H₄)BCl₂(4-BrC₆H₄)B(OH)₂H₂O, RT85%

Nucleophilic Substitution Reactions

The chlorine atoms on boron are susceptible to nucleophilic displacement. For example, reactions with Grignard reagents yield substituted boranes:
B C6H4Br Cl2+2RMgXB C6H4Br R2+2MgXCl\text{B C}_6\text{H}_4\text{Br Cl}_2+2\text{RMgX}\rightarrow \text{B C}_6\text{H}_4\text{Br R}_2+2\text{MgXCl}
This method is used to synthesize asymmetrical diboron compounds or boronic esters .

Mechanistic Insight:

  • The reaction proceeds via a trigonal planar boron intermediate, where nucleophiles attack the electrophilic boron center.

  • Steric and electronic effects of the 4-bromophenyl group influence reaction rates and selectivity .

Electrophilic Aromatic Substitution

The bromine substituent on the phenyl ring directs further functionalization via electrophilic aromatic substitution (EAS). For example, nitration occurs at the meta position relative to boron:
B C6H4Br Cl2+HNO3B C6H3BrNO2 Cl2+H2O\text{B C}_6\text{H}_4\text{Br Cl}_2+\text{HNO}_3\rightarrow \text{B C}_6\text{H}_3\text{BrNO}_2\text{ Cl}_2+\text{H}_2\text{O}
The electron-withdrawing boron group deactivates the ring, favoring meta substitution .

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura couplings as a boron electrophile. After hydrolysis to the borinic acid, it reacts with aryl halides under palladium catalysis:
B C6H4Br OH 2+ArXPd0Ar C6H4Br+B OH 3\text{B C}_6\text{H}_4\text{Br OH }_2+\text{ArX}\xrightarrow{\text{Pd}^0}\text{Ar C}_6\text{H}_4\text{Br}+\text{B OH }_3
This method enables biaryl synthesis with retention of the boron functionality .

Lewis Acid-Catalyzed Additions

The compound acts as a Lewis acid in Diels-Alder and Friedel-Crafts reactions. For example, it catalyzes the addition of alkenes to carbonyl compounds (Fig. 2 ):
R2C O+CH2=CHRB C6H4Br Cl2R2C O CH2CHR\text{R}_2\text{C O}+\text{CH}_2=\text{CHR}'\xrightarrow{\text{B C}_6\text{H}_4\text{Br Cl}_2}\text{R}_2\text{C O CH}_2\text{CHR}'
Key Features:

  • Enhanced Lewis acidity due to electron-withdrawing substituents .

  • Reactions occur under mild conditions (0–25°C) .

Haloboration of Alkynes

Similar to B₂Cl₄, this compound adds across alkynes in a cis fashion via a four-centered transition state:
B C6H4Br Cl2+HC CRCl2B C6H4Br C H C R \text{B C}_6\text{H}_4\text{Br Cl}_2+\text{HC CR}\rightarrow \text{Cl}_2\text{B C}_6\text{H}_4\text{Br C H C R }
This reaction is reversible, allowing access to thermodynamically stable products .

Stereochemical Control:

  • Syn addition dominates due to planar boron hybridization.

  • Bulky substituents on the alkyne hinder reversibility .

Scientific Research Applications

Chemistry

(4-Bromophenyl)(dichloro)borane is widely used in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This compound serves as a boron source that reacts with palladium catalysts to form biaryl compounds.

Biology and Medicine

In medicinal chemistry, this compound is used to synthesize boron-containing drugs that exhibit unique biological activities. These compounds are explored for their potential in cancer therapy and as enzyme inhibitors.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in creating materials with enhanced properties.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(dichloro)borane exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of biaryl products. The boron atom acts as a Lewis acid, facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • (4-Bromophenyl)boronic acid
  • Dichlorophenylborane

Uniqueness

(4-Bromophenyl)(dichloro)borane is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity patterns. Compared to phenylboronic acid and (4-bromophenyl)boronic acid, the dichloro derivative offers enhanced stability and reactivity in certain synthetic applications. Dichlorophenylborane, while similar, lacks the bromine substituent, making this compound more versatile in specific reactions.

Biological Activity

(4-Bromophenyl)(dichloro)borane, a compound with the chemical formula C6H4BrCl2B, is an organoboron compound notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a bromine atom attached to a phenyl ring and two chlorine atoms bonded to boron, imparts distinct reactivity patterns that are valuable in various biological contexts.

This compound exhibits several key chemical properties:

  • Substitution Reactions : The chlorine atoms in this compound can be replaced with nucleophiles such as alkyl or aryl groups, facilitating the formation of diverse derivatives.
  • Oxidation and Reduction : The boron center is reactive towards oxidation, leading to the formation of boronic acids or borates, while it can also undergo reduction to yield boranes or borohydrides.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a precursor for synthesizing boron-containing drugs. These compounds have shown promising biological activities, particularly in cancer therapy and as enzyme inhibitors. The mechanism by which these compounds exert their therapeutic effects often involves the formation of stable boron-carbon bonds that can interact with biological targets.

Case Studies

  • Cancer Therapy : Recent studies have explored the use of boron-containing compounds in neutron capture therapy (NCT) for cancer treatment. Boron compounds selectively accumulate in tumor cells and can be activated by neutron irradiation to produce localized cytotoxic effects. This compound has been investigated for its ability to enhance the efficacy of such therapies through its unique reactivity .
  • Enzyme Inhibition : Research indicates that organoboron compounds can inhibit specific enzymes critical for tumor growth. For instance, studies have shown that derivatives of this compound can effectively inhibit proteasomes, leading to apoptosis in cancer cells. This inhibition is attributed to the interaction of the boron atom with the active site of the enzyme .

The biological activity of this compound is primarily mediated through its ability to form stable complexes with biological molecules. The boron atom acts as a Lewis acid, facilitating interactions with nucleophilic sites on proteins and nucleic acids. This mechanism is crucial for its role in drug development and therapeutic applications.

Comparison with Similar Compounds

CompoundStructureBiological Activity
(4-Bromophenyl)boronic acid C6H4BrB(OH)2Enzyme inhibitor; used in drug synthesis
Dichlorophenylborane C6H4Cl2BLess reactive; limited biological applications
Phenylboronic acid C6H5B(OH)2Broad applications in medicinal chemistry

This compound stands out due to its enhanced stability and reactivity compared to other organoboron compounds, making it a versatile candidate for various synthetic pathways and biological applications.

Properties

CAS No.

4250-49-1

Molecular Formula

C6H4BBrCl2

Molecular Weight

237.72 g/mol

IUPAC Name

(4-bromophenyl)-dichloroborane

InChI

InChI=1S/C6H4BBrCl2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H

InChI Key

HWXPKMJHFMZILM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Br)(Cl)Cl

Origin of Product

United States

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